![molecular formula C24H24N2O4S B2829260 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899928-45-1](/img/no-structure.png)
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a thienopyrimidine derivative. Thienopyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. They are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by single-crystal X-ray diffraction . This technique could potentially be used to determine the structure of this compound.Chemical Reactions Analysis
The chemical reactions involving thienopyrimidines would depend on the specific functional groups present in the molecule. For example, the presence of an amine group could potentially allow for reactions such as alkylation or acylation .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Antitumor Activity : The compound has been investigated for its antitumor properties. For instance, derivatives like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines have shown significant activity against specific types of carcinomas, highlighting the potential of thieno[2,3-d]pyrimidine derivatives in cancer therapy (E. Grivsky et al., 1980).
- LHRH Receptor Antagonism : Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been developed as non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor, offering a new approach to treat sex-hormone-dependent diseases (S. Sasaki et al., 2003).
Materials Science Applications
- Nonlinear Optical Properties : Derivatives of thieno[2,3-d]pyrimidine have been explored for their third-order nonlinear optical properties, showing promise as materials for optical limiting devices due to their significant two-photon absorption phenomenon, which is crucial for developing advanced optical materials (S. Shettigar et al., 2009).
Pharmacological Applications
- GnRH Receptor Antagonism : The compound has been pivotal in synthesizing potent and orally active non-peptide antagonists of the human gonadotropin-releasing hormone (GnRH) receptor, illustrating the compound's utility in creating therapies for reproductive diseases (Kazuhiro Miwa et al., 2011).
Mecanismo De Acción
Target of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to inhibit trmd, a methyltransferase found in haemophilus influenzae
Mode of Action
For instance, some thieno[2,3-d]pyrimidine-based compounds have been found to reduce the activity of thyroid-stimulating hormone (TSH) receptors, thereby inhibiting the synthesis of thyroid hormones .
Biochemical Pathways
It’s worth noting that thieno[2,3-d]pyrimidine derivatives have been associated with various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The design of new thieno pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation has been suggested .
Result of Action
Thieno[2,3-d]pyrimidine derivatives have been associated with various biological and pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with 2,4-dimethoxybenzaldehyde, followed by cyclization with acetic anhydride and then alkylation with 3-methylbenzyl bromide. The resulting intermediate is then reacted with methyl iodide and potassium carbonate to form the final product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "2,4-dimethoxybenzaldehyde", "acetic anhydride", "3-methylbenzyl bromide", "methyl iodide", "potassium carbonate" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with 2,4-dimethoxybenzaldehyde in the presence of a base such as triethylamine or sodium hydride to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form the thieno[2,3-d]pyrimidine intermediate.", "Step 3: Alkylation of the intermediate with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate or cesium carbonate to form the desired product.", "Step 4: Methylation of the product with methyl iodide in the presence of a base such as potassium carbonate or sodium hydride to form the final product." ] } | |
Número CAS |
899928-45-1 |
Fórmula molecular |
C24H24N2O4S |
Peso molecular |
436.53 |
Nombre IUPAC |
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24N2O4S/c1-14-7-6-8-17(11-14)13-25-23-21(15(2)16(3)31-23)22(27)26(24(25)28)19-10-9-18(29-4)12-20(19)30-5/h6-12H,13H2,1-5H3 |
Clave InChI |
MXIIJXUGBVWPJM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2829179.png)

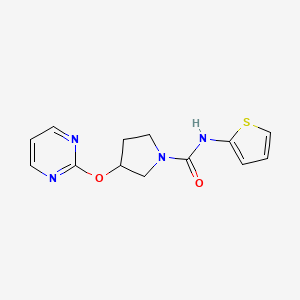
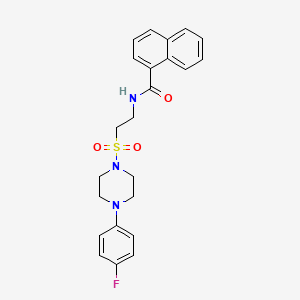
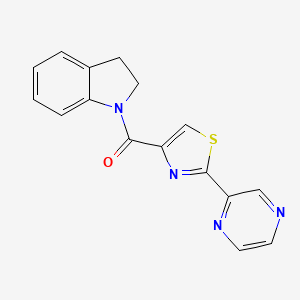
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2829189.png)
![2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2829190.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2829191.png)
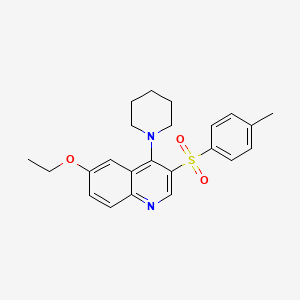
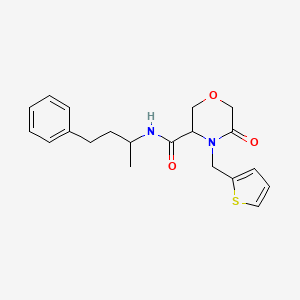

![1-(3-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2829199.png)